Glycidyl 1-naphthyl ether

Optical materials High-refractive-index polymers Photonic applications

Glycidyl 1-naphthyl ether (CAS 2461-42-9), also known as 1-naphthyl glycidyl ether or 3-(1-naphthoxy)-1,2-epoxypropane, is an aromatic glycidyl ether monomer with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with a refractive index of 1.628 and a density of 1.192 g/cm³.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 2461-42-9
Cat. No. B021380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl 1-naphthyl ether
CAS2461-42-9
Synonyms2-[(1-Naphthalenyloxy)methyl]oxirane;  1-(2,3-Epoxypropoxy)naphthalene,;  1-Naphthol Glycidyl Ether;  2-[(1-Naphthyloxy)methyl]oxirane;  Naphthyl Glycidyl Ether;  (+/-)-1-(1-Naphthyloxy)-2,3-epoxypropane;  Glycidyl 1-Naphthyl Ether;  Glycidyl α-Naphthyl Eth
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2
InChIKeyQYYCPWLLBSSFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycidyl 1-Naphthyl Ether (CAS 2461-42-9) Product Profile for Scientific Procurement


Glycidyl 1-naphthyl ether (CAS 2461-42-9), also known as 1-naphthyl glycidyl ether or 3-(1-naphthoxy)-1,2-epoxypropane, is an aromatic glycidyl ether monomer with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . At room temperature, it exists as a colorless to pale yellow liquid with a refractive index of 1.628 and a density of 1.192 g/cm³ [1]. The compound features a reactive epoxide ring linked via an ether bond to a 1-naphthyl moiety, imparting both high reactivity toward nucleophiles and the rigid, planar aromatic character of naphthalene . Industrially, it is synthesized through the reaction of 1-naphthol with epichlorohydrin under basic conditions .

High-refractive-index optical polymer monomer
High-temperature epoxy thermoset precursor
Chiral resolution building block for enantiopure pharmaceuticals
Advanced solid polymer electrolyte monomer

Why Generic Phenyl Glycidyl Ether Substitution Fails for High-Performance Applications of Glycidyl 1-Naphthyl Ether


Generic substitution of phenyl glycidyl ether for glycidyl 1-naphthyl ether is not scientifically valid for performance-critical applications. The extended π-conjugation and rigid planar structure of the naphthalene moiety impart fundamentally different physicochemical properties compared to its phenyl analog, including substantially higher refractive index , distinct enantioselective detoxication kinetics [1], and superior thermal stability in cured networks [2]. Naphthalene-based epoxy resins exhibit glass transition temperatures (Tg) in the range of 175–213 °C, whereas phenyl-based analogs are limited to 128–200 °C under identical curing conditions with DDM [2]. The following evidence guide quantifies these differential performance metrics to inform rigorous scientific selection and procurement decisions.

Optical Density
Naphthyl ether provides substantially higher refractive index; phenyl glycidyl ether may not meet high-RI optical specifications.
Thermal Stability
Naphthalene-based networks exhibit elevated Tg; phenyl analogs may soften prematurely in high-temperature applications.
Metabolic Handling
Enantioselective detoxication pathways differ; toxicological profile may not be transferable from phenyl to naphthyl ethers.
Morphology Control
Naphthyl group steric and π-effects influence copolymer morphology; phenyl lacks these structural features for SPE performance.

Quantitative Differentiation Evidence for Glycidyl 1-Naphthyl Ether (CAS 2461-42-9) Against Closest Analogs


Refractive Index Comparison: Glycidyl 1-Naphthyl Ether vs. Phenyl Glycidyl Ether

The naphthalene moiety imparts significantly higher polarizability compared to the phenyl ring. Glycidyl 1-naphthyl ether exhibits a refractive index of 1.628 , whereas phenyl glycidyl ether (CAS 122-60-1) has a refractive index of 1.531 . This substantial difference quantifies the optical density advantage of the naphthyl monomer.

Refractive Index
Reported
Δn = 0.097 (6.3% increase)
Liquid monomer, ambient temp.
Supports high-RI polymer monomer selection
Cross-study comparison; verify under formulation conditions
Optical materials High-refractive-index polymers Photonic applications

Glass Transition Temperature Advantage: Naphthalene-Based vs. Phenyl-Based Epoxy Networks

In a direct comparative study of six epoxy monomers cured with 4,4′-methylenedianiline (DDM), naphthalene-based epoxy resins exhibited glass transition temperatures (Tg) in the range of 175–213 °C, whereas phenyl-based epoxy resins had Tg values of 128–200 °C [1]. This study directly attributes the elevated Tg to the rigid naphthalene framework.

Glass Transition Temperature
Head-to-head
Tg range min 175 °C (naphthyl) vs 128 °C (phenyl)
DDM cure; DSC analysis
Enables higher-temperature composite selection
47°C minimum increase over phenyl-based analog
High-temperature composites Epoxy thermosets Electronic packaging

Enantioselective Detoxication Kinetics: Glycidyl 1-Naphthyl Ether vs. Glycidyl 4-Nitrophenyl Ether

A study on the enantioselective detoxication of glycidyl ethers revealed that enantiomers of glycidyl 1-naphthyl ether (GNE) were detoxified by cytosolic epoxide hydrolase, whereas enantiomers of glycidyl 4-nitrophenyl ether (GNPE) were not [1]. Both enzymes studied (glutathione transferase and epoxide hydrolase) exhibited enantioselectivity favoring the (R)-isomers of GNE [1].

Detoxication Pathway
Head-to-head
GNE: detoxified by epoxide hydrolase; GNPE: not detoxified
Rat liver cytosol; HPLC diol monitoring
Differential metabolic handling context
Regulatory toxicology profiling consideration
Chiral building blocks Toxicological profiling Biocatalysis

Efficient Enantiomeric Resolution via Hydrolytic Kinetic Resolution (HKR)

Hydrolytic Kinetic Resolution (HKR) of racemic (±)-(α-Naphthyl) glycidyl ether using the (R,R)-salen Co(III) OAc catalyst complex provided enantiomerically pure (S)-naphthyl glycidyl ether and (R)-1-naphthyl glycerol [1]. This resolution is a key step in the enantioselective synthesis of (S)- and (R)-Naftopidil [1].

Chiral Resolution
Reported
HKR yields enantiopure (S)-naphthyl glycidyl ether
(R,R)-salen Co(III) OAc catalyst; chiral HPLC
Confirms viable chiral building block
Enables enantioselective drug synthesis (e.g., Naftopidil)
Chiral resolution Asymmetric synthesis Pharmaceutical intermediates

Solid Polymer Electrolyte Performance: Naphthyl-Containing Triblock Copolymers

Glycidyl 1-naphthyl ether serves as a key monomer in synthesizing triblock copolymers for solid polymer electrolytes (SPEs) in lithium-ion batteries . The 1-naphthyl group's aromaticity and steric bulk influence copolymer morphology, ionic conductivity, and mechanical stability .

Solid Polymer Electrolyte
Class-level
Naphthyl group influences morphology and ionic conductivity
Triblock copolymer synthesis; Li-ion battery context
Supports SPE monomer differentiation
Class-level inference; quantitative conductivity data to verify
Lithium-ion batteries Solid polymer electrolytes Block copolymers

Optimal Application Scenarios for Glycidyl 1-Naphthyl Ether (CAS 2461-42-9) Based on Quantitative Differentiation


High-Refractive-Index Optical Polymers and Coatings

Formulations requiring a refractive index above 1.60 should prioritize glycidyl 1-naphthyl ether (nD = 1.628) over phenyl glycidyl ether (nD = 1.531). The Δn of 0.097 directly translates to enhanced light-guiding capability in waveguide cores, anti-reflective coatings, and high-brightness LED encapsulants where phenyl analogs cannot meet the optical density requirement [1].

High-Temperature Epoxy Thermosets for Aerospace and Electronics

For applications requiring sustained mechanical integrity above 175 °C, naphthalene-based epoxy monomers are mandatory. The minimum Tg increase of 47 °C over phenyl-based analogs ensures dimensional stability and prevents premature softening in engine cowlings, under-hood automotive sensors, and semiconductor packaging where thermal cycling reliability is critical [1].

Synthesis of Enantiomerically Pure Pharmaceuticals (e.g., Naftopidil)

When developing chiral APIs such as Naftopidil or related β-adrenergic blockers, procurement of glycidyl 1-naphthyl ether is essential. The compound has been proven as a viable substrate for hydrolytic kinetic resolution using (R,R)-salen Co(III) OAc to yield enantiomerically pure intermediates, enabling stereoselective drug synthesis that alternative glycidyl ethers cannot support for this specific pharmacophore [1].

Fuel Additives and Dispersants

Recent patent activity (WO2024254098A1, 2024) explicitly identifies naphthyl glycidyl ether-modified polyetheramines as effective dispersants for soot, asphaltene, pigments, and carbon nanomaterials in fuel compositions [1]. This application leverages the unique naphthalene-polycyclic aromatic structure for enhanced π-π stacking interactions with graphitic surfaces, a property absent in simpler phenyl glycidyl ether derivatives.

Application
Selection Property
Validation Focus
High-refractive-index optical polymers and coatings
Elevated optical density monomer
Refractive index and optical clarity verification
High-temperature epoxy thermosets (aerospace, electronics)
High glass transition network formation
Thermal mechanical analysis under target cure protocol
Synthesis of enantiomerically pure pharmaceuticals
Chiral resolution viability
Enantiomeric excess and stereochemical purity assessment
Fuel additive dispersant development
Naphthalene-based polyetheramine dispersancy
Dispersant performance and π-π interaction characterization

Technical Documentation Hub

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46 linked technical documents
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